2-(4-Chlorobenzoyl)-6-methylpyridine
Overview
Description
2-(4-Chlorobenzoyl)-6-methylpyridine is an organic compound that belongs to the class of benzoylpyridines. This compound is characterized by the presence of a chlorobenzoyl group attached to the second position of a pyridine ring, with a methyl group at the sixth position. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been shown to inhibit bcl-2 and mcl-1 proteins . These proteins play a crucial role in regulating cell death and survival, making them potential targets for anticancer drugs .
Mode of Action
It’s suggested that the compound might interact with its targets through van der waals forces and hydrogen bonds . The 4-chlorophenyl group could form a hydrogen bond with the target protein, influencing its function .
Biochemical Pathways
Related compounds have been found to affect the bcl-2 family proteins’ pathways, which are involved in regulating apoptosis, a form of programmed cell death .
Pharmacokinetics
Similar compounds like fenofibrate are known to be readily and entirely transformed into active metabolites upon oral administration .
Result of Action
Compounds with similar structures have been shown to exhibit antitumor activity against selected cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorobenzoyl)-6-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression that can impact cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered phosphorylation states of target proteins, thereby affecting downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as anti-inflammatory or anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as dodecatungstophosphoric acid or sulfated zirconia, can also be employed to facilitate the acylation reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzoyl)-6-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoylpyridines depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobenzoyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzoyl)pyridine
- 2-(4-Chlorobenzoyl)-5-methylpyridine
- 2-(4-Chlorobenzoyl)-3-methylpyridine
Uniqueness
2-(4-Chlorobenzoyl)-6-methylpyridine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and biological activity.
Biological Activity
2-(4-Chlorobenzoyl)-6-methylpyridine is an organic compound characterized by a pyridine ring substituted with a chlorobenzoyl group at the 2-position and a methyl group at the 6-position. Its molecular formula is C₁₃H₁₀ClNO, with a molecular weight of approximately 235.68 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The synthesis of this compound typically involves several steps, including the reaction of 4-chlorobenzoyl chloride with 6-methylpyridine under controlled conditions. This process allows for high yields and purity, making it suitable for further biological evaluations. The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorobenzoyl group, which enhances its reactivity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as a pharmacologically active agent. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant antibacterial and antifungal properties. For instance, related pyridine derivatives have shown efficacy against various strains of bacteria and fungi.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways. This activity is critical in drug development for diseases where enzyme modulation is beneficial.
- Cytotoxicity : Research indicates that related compounds can exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties.
Comparison of Biological Activities
Compound Name | Structure Features | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|
This compound | Chlorobenzoyl + Methyl-Pyridine | Moderate to High | Potentially Active |
2-Amino-6-methylpyridine | Amino group at position 2 | Moderate | Low |
4-Chlorobenzaldehyde | Aldehyde functional group | Low | None |
2-Chloro-6-methylpyridine | Chlorine at position 2 | Moderate | Low |
Case Studies and Research Findings
- Antimicrobial Studies : A study investigating the antimicrobial potential of pyridine derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
- Cytotoxicity Assessments : In vitro studies have demonstrated that derivatives of chlorobenzoyl-pyridines can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent induction of cellular stress pathways.
- Enzyme Inhibition : Research has indicated that certain pyridine derivatives can inhibit phosphodiesterase (PDE) enzymes, which are crucial in various signaling pathways. This inhibition could lead to therapeutic applications in treating conditions like asthma and cardiovascular diseases.
Properties
IUPAC Name |
(4-chlorophenyl)-(6-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-3-2-4-12(15-9)13(16)10-5-7-11(14)8-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLLFTPVHANKAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244419 | |
Record name | (4-Chlorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-91-0 | |
Record name | (4-Chlorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201244419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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